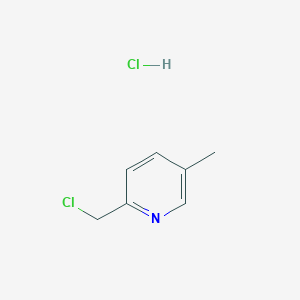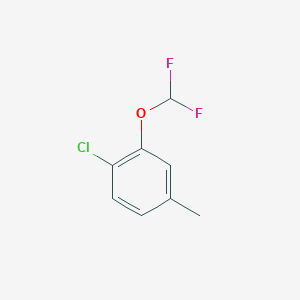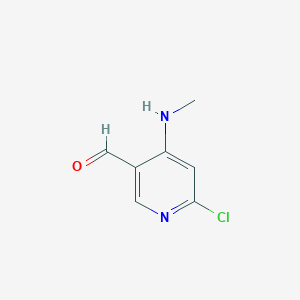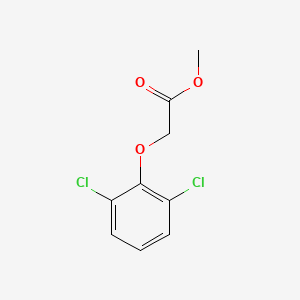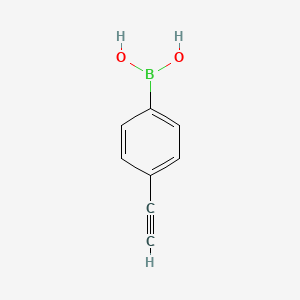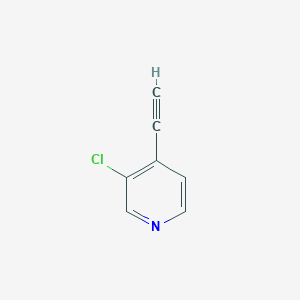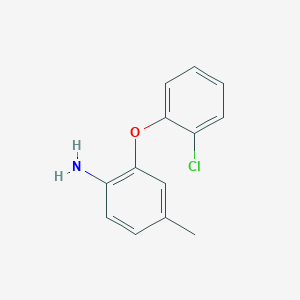
2-(2-氯苯氧基)-4-甲基苯胺
描述
“2-(2-Chlorophenoxy)-4-methylaniline” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of azo disperse dyes containing different kinds of ester groups based on benzisothiazole were synthesized by the coupling reaction of diazotization2. Another study reported the synthesis of 2-[(2-(2-chlorophenoxy)phenyl]-5-phenylamino-1,3,4-oxadiazole3.
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenoxy)-4-methylaniline” is not explicitly mentioned in the search results. However, similar compounds have been studied. For example, the structure analysis of novel bisazo disperse dyes has been reported24.
Chemical Reactions Analysis
The formation of the chlorophenoxy radical from the 2-chlorophenol molecule, a key precursor to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCCD/F), in unimolecular and bimolecular reactions in the gas phase has been studied5. Another study discussed the formation of dioxins from the cross-condensation of PhRs with 2-CPRs and 2,4,6-TCPRs6.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chlorophenoxy)-4-methylaniline” are not explicitly mentioned in the search results. However, a related compound, 2-(2-Chlorophenoxy)ethanol, is reported to be a liquid with no specific color or odor8.
科学研究应用
合成和表征
2-(2-氯苯氧基)-4-甲基苯胺已被用于合成新化合物。例如,Topçu等人(2021年)使用2-氯-4-甲基苯胺和其他氯甲基苯胺合成了新的肟衍生物。这些化合物表现出显著的抗氧化活性和脂质过氧化抑制作用,展示了它们在应对氧化应激状况中的潜力(Topçu, Ozen, Bal, & Taş, 2021)。
分析化学和检测
在分析化学领域,对2-(2-氯苯氧基)-4-甲基苯胺衍生物进行分析以监测环境除草剂残留物。Wintersteiger等人(1999年)开发了一种使用高效液相色谱(HPLC)定量氯苯氧基酸类除草剂的选择性和敏感方法,其中包括与2-(2-氯苯氧基)-4-甲基苯胺相关的化合物(Wintersteiger, Goger, & Krautgartner, 1999)。
环境影响研究
已对氯苯氧化合物的环境和健康影响进行了研究,例如与2-(2-氯苯氧基)-4-甲基苯胺结构相关的2,4-D和MCPA。Stackelberg(2013年)进行了系统性回顾,评估这些化合物的致癌潜力。该回顾强调了进一步了解基因多态性与暴露于氯苯氧化合物之间相互作用的必要性(Stackelberg, 2013)。
材料科学应用
在材料科学中,该化合物已被用于与从水中吸附有害物质相关的研究。Kamaraj等人(2018年)研究了氢氧化锌用于从水中吸附2-(2-甲基-4-氯苯氧基)丙酸,这是一种相关化合物,展示了其在环境清理过程中的潜力(Kamaraj, Pandiarajan, Vasudevan, & Vasudevan, 2018)。
光谱学和化学分析
已经采用光谱方法分析了2-(2-氯苯氧基)-4-甲基苯胺的衍生物。Arjunan和Mohan(2009年)对2-氯-4-甲基苯胺进行了傅里叶变换红外和FT-拉曼光谱分析。他们的工作有助于理解这类化合物的振动性质(Arjunan & Mohan, 2009)。
安全和危害
未来方向
Future research directions could include further investigation into the potential applications of “2-(2-Chlorophenoxy)-4-methylaniline” and related compounds. For instance, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) has been reported as a potent inhibitor of TRPM4, a cation channel implicated in cardiac diseases and prostate cancer910.
属性
IUPAC Name |
2-(2-chlorophenoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-7-11(15)13(8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPXHBGEONWGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



